molecular formula C21H17ClN2O2 B15149671 N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide

Cat. No.: B15149671
M. Wt: 364.8 g/mol
InChI Key: SVVPPTZHSUUMPL-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide is an organic compound with a complex structure that includes a chloropyridine ring, a methylbenzoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide typically involves a multi-step process. One common method involves the reaction of 5-chloro-2-aminopyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 4-methylbenzoic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methyl-N-(4-methylbenzoyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-3-7-16(8-4-14)20(25)24(19-12-11-18(22)13-23-19)21(26)17-9-5-15(2)6-10-17/h3-13H,1-2H3

InChI Key

SVVPPTZHSUUMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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